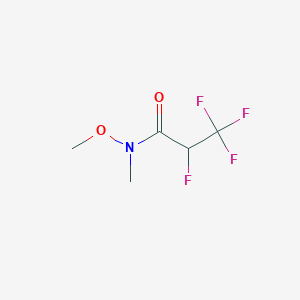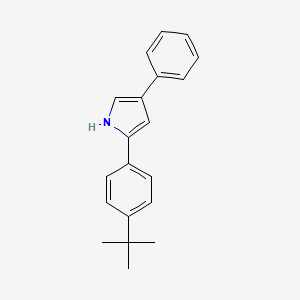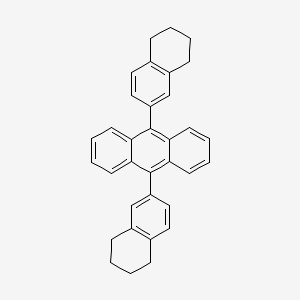![molecular formula C15H23NO5S B12515913 (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate CAS No. 676127-83-6](/img/structure/B12515913.png)
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbamoyl group, and a methanesulfonate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate reagent, such as sodium hydride, to form the benzyloxy intermediate.
Carbamoylation: The benzyloxy intermediate is then reacted with a carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the benzyloxycarbamoyl intermediate.
Methanesulfonation: Finally, the benzyloxycarbamoyl intermediate is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form the corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or drug delivery agent.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The methanesulfonate ester can act as a leaving group in nucleophilic substitution reactions, enabling the compound to modify target molecules covalently.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl acetate
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl chloride
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl bromide
Uniqueness
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications where selective reactivity and solubility are required.
Eigenschaften
CAS-Nummer |
676127-83-6 |
|---|---|
Molekularformel |
C15H23NO5S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
[(2R)-2-(phenylmethoxycarbamoyl)hexyl] methanesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-3-4-10-14(12-21-22(2,18)19)15(17)16-20-11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,16,17)/t14-/m1/s1 |
InChI-Schlüssel |
OVSHIHAQNUFDLF-CQSZACIVSA-N |
Isomerische SMILES |
CCCC[C@H](COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)








![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)

![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
